molecular formula C12H9ClN2O2 B2976268 4-(4-Chloro-3-nitrobenzyl)pyridine CAS No. 540512-04-7

4-(4-Chloro-3-nitrobenzyl)pyridine

Cat. No.: B2976268
CAS No.: 540512-04-7
M. Wt: 248.67
InChI Key: XHXNNLKPICIXES-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrobenzyl)pyridine is an organic compound with the molecular formula C12H9ClN2O2 It is a derivative of pyridine, featuring a benzyl group substituted with a chlorine atom and a nitro group

Scientific Research Applications

Chromatographic Applications

4-(p-Nitrobenzyl)-pyridine has been utilized as a reagent in thin-layer chromatography for the sensitive and selective detection and estimation of specific compounds, such as diazinon and tri-substituted 2-chloro-s-triazines. The reaction products with aza-heterocycles exhibit distinct colors, aiding in the identification of these compounds on chromatograms (Guth & Manner, 1967).

Mutagenicity Studies

The reactivity of simple epoxides with 4-(p-nitrobenzyl)-pyridine has been correlated with their mutagenicity in bacterial strains, serving as a primary assay in evaluating the mutagenic properties of chemicals. This application highlights the role of 4-(p-nitrobenzyl)-pyridine in toxicological screening (Hemminki & Falck, 1979).

Polymer Science

In polymer science, the conversion of the nitro group in 4-(p-nitrobenzyl)pyridine to an amino group has enabled the synthesis of new poly(amide-ester)s with high thermal stability and enhanced solubility in polar aprotic solvents. These polymers exhibit potential for various applications due to their physical and thermal properties (Mehdipour-Ataei et al., 2009).

Detection of Alkylating Agents

4-(4-Nitrobenzyl)pyridine serves as a colorimetric indicator for carcinogenic alkylating agents, acting as a DNA model due to its similar reactivity with guanine in DNA. This compound has been applied in the toxicological screening of pharmaceutical compounds, detection of chemical warfare agents, and environmental hygiene technology. Efforts to enhance its water solubility, reactive oxygen sites, and steric resemblance to DNA have led to the development of NBP derivatives and materials that modernize the NBP assay for real-time detection of alkylating agents (Provencher & Love, 2015).

Safety and Hazards

“4-(4-Chloro-3-nitrobenzyl)pyridine” is considered hazardous. It may cause skin and eye irritation, and may cause genetic defects . It is harmful if swallowed and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrobenzyl)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 4-nitropyridine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrobenzyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The benzyl group can be oxidized

Properties

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-11-2-1-10(8-12(11)15(16)17)7-9-3-5-14-6-4-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXNNLKPICIXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC=NC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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